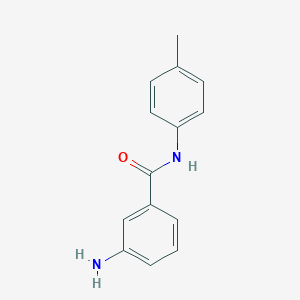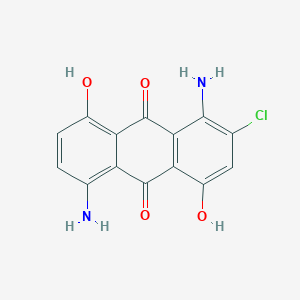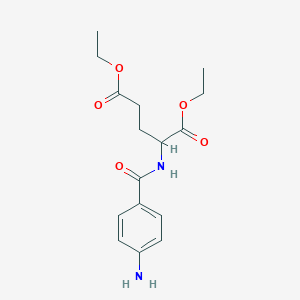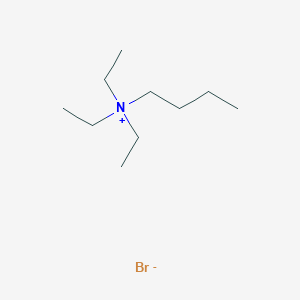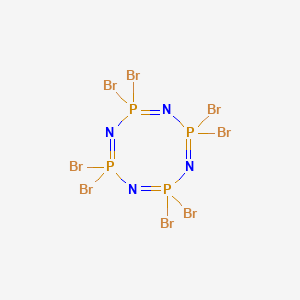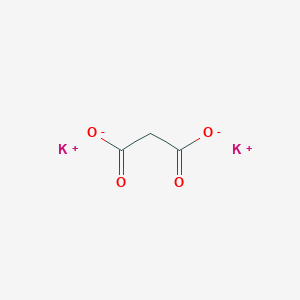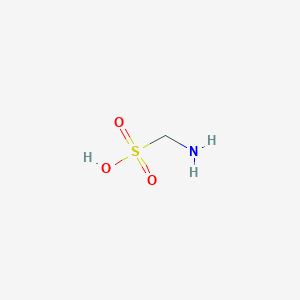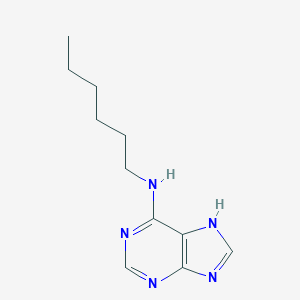
6-n-Hexylaminopurine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-n-Hexylaminopurine involves specific chemical pathways and methodologies designed to introduce the hexylamino group into the purine base. While direct synthesis methods were not explicitly detailed in the research reviewed, analogous compounds such as 6-N-hydroxylaminopurine have been synthesized through enzymatic and chemical reactions, highlighting the potential for a similar approach in producing 6-n-Hexylaminopurine derivatives (Clement & Kunze, 1990).
Molecular Structure Analysis
The molecular structure of 6-n-Hexylaminopurine has been characterized in detail, providing insights into its crystalline form and the arrangement of molecules within its structure. A study detailed the crystal structures of similar compounds, emphasizing the importance of molecular packing and the spatial arrangement of purine moieties and alkyl chains, which may also apply to 6-n-Hexylaminopurine (Małuszyńska & Jeffrey, 1987).
Chemical Reactions and Properties
6-n-Hexylaminopurine undergoes specific chemical reactions that define its mutagenic and genotoxic properties. It has been studied for its ability to induce mutations and transformations in cellular systems, suggesting a complex interaction with biological molecules and potential implications for its chemical behavior (Barrett, 1981).
Physical Properties Analysis
The physical properties of 6-n-Hexylaminopurine, including its melting point, solubility, and crystalline form, are crucial for understanding its behavior in different environments and applications. Although specific physical properties were not directly reported, related compounds exhibit distinct physical characteristics influenced by their molecular structure and substitution patterns.
Chemical Properties Analysis
The chemical properties of 6-n-Hexylaminopurine, such as its reactivity, stability, and interactions with other chemical entities, are essential for its application in scientific research. Studies on analogous compounds provide insights into the potential reactivity and functional applications of 6-n-Hexylaminopurine, including its role in mutagenesis and interaction with cellular components (Kozmin et al., 1998).
Applications De Recherche Scientifique
Understanding Metabolic Pathways and Optimizing Therapy
6-n-Hexylaminopurine, also known as 6-Mercaptopurine (6-MP), plays a significant role in the management of inflammatory bowel disease (IBD). Monitoring thiopurine metabolites can assist physicians in optimizing 6-MP therapy, reducing adverse effects and improving therapeutic response in IBD treatment. Strategies include monitoring thiopurine metabolite levels, combining allopurinol with thiopurine, and using mesalamine with thiopurine. These strategies help optimize therapy and minimize adverse effects in patients with IBD (Amin et al., 2015).
Pharmacogenetic Considerations in Therapy
Understanding the genetic variations in thiopurine methyltransferase (TPMT) and its role in the metabolism of thiopurines is crucial for tailoring treatment. Genetic polymorphisms in TPMT can predict enzyme activity, influencing the risk of severe myelosuppression. Knowledge of TPMT status before commencing therapy with thiopurines, like 6-MP, helps in avoiding treatment exposure that could lead to adverse effects (Sanderson et al., 2004).
Antioxidant Activity and Analytical Methods
Research into antioxidants is significant for various fields, including medicine. Tests like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) are critical in determining antioxidant activity. These methods, based on hydrogen atom transfer or electron transfer, are essential in antioxidant analysis or determining the antioxidant capacity of complex samples. Such assays, coupled with electrochemical (bio)sensors, provide insights into the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).
Therapeutic Monitoring and Metabolite Testing
The therapeutic monitoring of thiopurine metabolites, like 6-thioguanine nucleotides (6-TGN), is crucial for assessing the clinical value of thiopurine therapy. Systematic reviews and meta-analyses have established the link between 6-TGN levels and clinical remission in IBD, exploring specific 6-TGN thresholds to predict clinical outcomes (Estevinho et al., 2017).
Propriétés
IUPAC Name |
N-hexyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-2-3-4-5-6-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,2-6H2,1H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVCRPKUKBLUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876574 | |
| Record name | ADENINE,N6-HEXYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-n-Hexylaminopurine | |
CAS RN |
14333-96-1 | |
| Record name | N-Hexyl-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14333-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hexyl-1H-adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hexyl-1H-adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




